![molecular formula C15H12F3NO4 B14669881 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 50594-37-1](/img/structure/B14669881.png)
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to a benzene ring, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases such as potassium carbonate for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) solvent.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the nitro group.
Substituted benzene derivatives: Formed through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The ethoxy group can influence the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
2-Methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of an ethoxy group.
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Contains a chloro group instead of a nitro group .
Uniqueness
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propriétés
Numéro CAS |
50594-37-1 |
|---|---|
Formule moléculaire |
C15H12F3NO4 |
Poids moléculaire |
327.25 g/mol |
Nom IUPAC |
2-ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-2-22-14-9-12(7-8-13(14)19(20)21)23-11-5-3-10(4-6-11)15(16,17)18/h3-9H,2H2,1H3 |
Clé InChI |
NZNNBZARHMXARB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


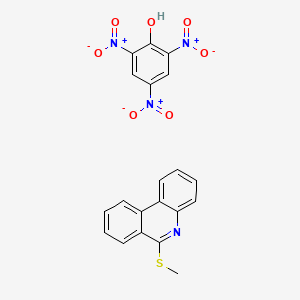
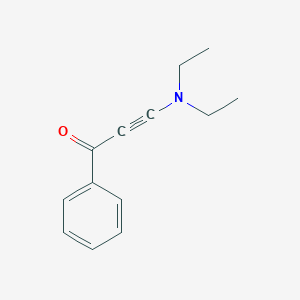

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
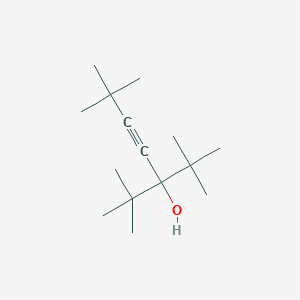
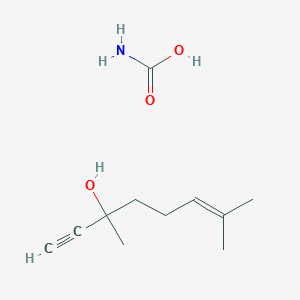
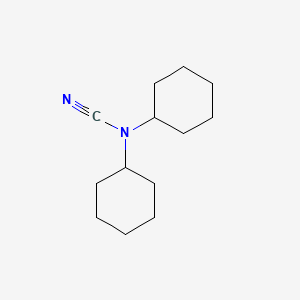
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
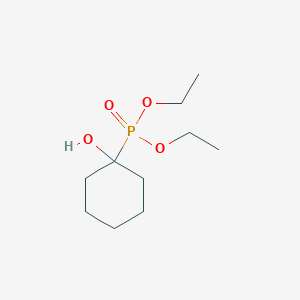
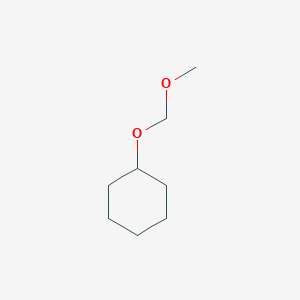
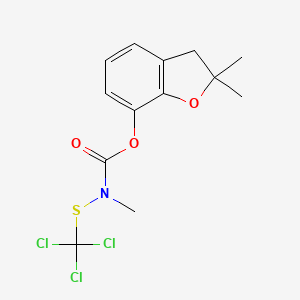
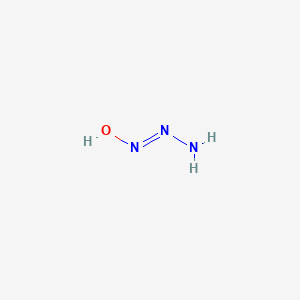
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
